2-(Furan-2-yl)-1-tosylpiperidine
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Overview
Description
2-(Furan-2-yl)-1-tosylpiperidine is a heterocyclic compound that features a furan ring attached to a piperidine ring, which is further substituted with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-tosylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine ring.
Introduction of the Tosyl Group: The tosyl group is added through a sulfonation reaction, where tosyl chloride reacts with the piperidine-furan intermediate in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-tosylpiperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the tosyl group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)-1-tosylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-tosylpiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. The tosyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)piperidine: Lacks the tosyl group, making it less lipophilic.
1-Tosylpiperidine: Lacks the furan ring, reducing its potential for π-π interactions.
2-(Thiophen-2-yl)-1-tosylpiperidine: Similar structure but with a thiophene ring instead of a furan ring, which can affect its reactivity and interactions.
Uniqueness
2-(Furan-2-yl)-1-tosylpiperidine is unique due to the combination of the furan ring, piperidine ring, and tosyl group. This combination provides a balance of reactivity, stability, and lipophilicity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19NO3S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)21(18,19)17-11-3-2-5-15(17)16-6-4-12-20-16/h4,6-10,12,15H,2-3,5,11H2,1H3 |
InChI Key |
JXCYIOIZSFWQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CO3 |
Origin of Product |
United States |
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